molecular formula C19H21NO2 B10971671 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B10971671
M. Wt: 295.4 g/mol
InChI Key: ACGBPGJDNXMDLA-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a dihydroisoquinoline ring fused to a methoxyphenyl group via a propanone linker. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Propanone Linker: The next step involves the introduction of the propanone linker. This can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpropan-1-one: Lacks the methoxy group on the phenyl ring.

    1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C19H21NO2/c1-22-18-9-6-15(7-10-18)8-11-19(21)20-13-12-16-4-2-3-5-17(16)14-20/h2-7,9-10H,8,11-14H2,1H3

InChI Key

ACGBPGJDNXMDLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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